Daunorubicin

Cardio-Oncology Anthracycline Cardiotoxicity Pediatric Oncology

Daunorubicin (DNR) is a topoisomerase II inhibitor with key differentiation: a 0.6:1 cardiotoxicity equivalence ratio vs doxorubicin (40% lower risk), essential for pediatric AML liposomal formulations. Its 4-fold lower IC50 against DU-145 prostate cancer cells vs doxorubicin supports high-throughput screening of anthracycline combinations. The established 4.1:1 equipotent dose ratio vs idarubicin enables accurate clinical trial design for AML induction. The daunorubicin/cytarabine regimen yields 58% complete remission and 29% 5-year DFS, providing a robust benchmark for cost-effectiveness analysis in formulary decisions. Procure this high-purity API to leverage these validated safety and efficacy advantages.

Molecular Formula C27H29NO10
Molecular Weight 527.5 g/mol
CAS No. 20830-81-3
Cat. No. B1662515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaunorubicin
CAS20830-81-3
SynonymsCerubidine
Dauno Rubidomycine
Dauno-Rubidomycine
Daunoblastin
Daunoblastine
Daunomycin
Daunorubicin
Daunorubicin Hydrochloride
Hydrochloride, Daunorubicin
NSC 82151
NSC-82151
NSC82151
Rubidomycin
Rubomycin
Molecular FormulaC27H29NO10
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
InChIInChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1
InChIKeySTQGQHZAVUOBTE-VGBVRHCVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in methyl alcohol, insoluble in chloroform and benzene.
In water, 3.0X10+4 mg/L at 25 °C
6.27e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Daunorubicin (CAS 20830-81-3) Procurement Guide: Baseline Overview for Scientific and Clinical Selection


Daunorubicin (DNR, CAS 20830-81-3) is an anthracycline antibiotic and topoisomerase II inhibitor widely used as a cornerstone in the induction and consolidation chemotherapy for acute leukemias, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its primary mechanism involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis. While sharing a core tetracyclic quinone-chromophore structure with other anthracyclines, specific structural and physicochemical features confer a distinct clinical and pharmacological profile, especially regarding tissue distribution, metabolism, and cardiotoxicity risk, which directly impact its selection over closely related analogs in hematological malignancy protocols [1][2].

Daunorubicin (CAS 20830-81-81-3): Critical Rationale Against Generic Anthracycline Substitution in Clinical Protocols


Despite structural similarities, anthracyclines are not interchangeable in clinical practice. Daunorubicin's distinct physicochemical properties, such as its specific metabolic pathway to the predominant active metabolite daunorubicinol, and its unique tissue distribution and clearance kinetics, directly translate into quantifiable differences in clinical outcomes, including disease-free survival (DFS) and cardiac safety profiles. Substituting daunorubicin with another anthracycline, such as doxorubicin or idarubicin, without rigorous equipoise data, risks compromising therapeutic efficacy or exposing patients to unexpected toxicities, as demonstrated by large-scale randomized controlled trials [1][2].

Daunorubicin (CAS 20830-81-3): Quantitative Evidence for Differentiated Scientific and Procurement Decisions


Lower Cardiotoxicity Risk Compared to Doxorubicin: A Guideline-Endorsed Equivalence Ratio for Clinical Safety

A systematic review and expert panel from the International Late Effects of Childhood Cancer Guideline Harmonization Group (IGHG) concluded that the risk of cancer therapy-related cardiac dysfunction (CTRCD) is lower with daunorubicin compared with doxorubicin (moderate-quality evidence; strong recommendation). To standardize risk assessment, the panel recommends a dose-equivalence conversion ratio of 0.6:1 for daunorubicin to doxorubicin. This means that, for equivalent cardiac risk, 60 mg/m² of daunorubicin corresponds to 100 mg/m² of doxorubicin [1][2].

Cardio-Oncology Anthracycline Cardiotoxicity Pediatric Oncology

Superior In Vitro Cytotoxicity Against Solid Tumor Cell Lines Compared to Doxorubicin

In head-to-head in vitro cytotoxicity assays against multiple human tumor cell lines, daunorubicin (DnR) demonstrated significantly greater potency than doxorubicin (DoX) against several solid tumor types, despite its primary clinical use being in hematological malignancies. For example, in DU-145 prostate carcinoma cells, the IC50 for DnR was 10.4 ng/mL, while for DoX it was 41.2 ng/mL (p < 0.001) [1].

In Vitro Pharmacology Cytotoxicity Drug Screening

Higher Intracellular Peak Concentration and Faster Elimination Kinetics in Leukemic Cells vs. Doxorubicin

A comparative pharmacokinetic study in patients with acute nonlymphoblastic leukemia (ANLL) revealed that daunorubicin achieves a higher intracellular peak concentration in leukemic cells compared to doxorubicin. Specifically, the peak intracellular concentration was significantly higher for daunorubicin, although doxorubicin was retained for a longer duration. The cell-to-plasma concentration ratio was also higher for daunorubicin than for its active metabolite, daunorubicinol [1].

Cellular Pharmacokinetics Leukemia Drug Distribution

Equipotent Dose Ratio with Idarubicin: A 4.1:1 Quantitative Benchmark for Clinical and Preclinical Study Design

A 2019 meta-analysis combining clinical trial data and in vitro cytotoxicity assays established the equipotent dose ratio between daunorubicin (DNR) and idarubicin (IDA) for the treatment of AML. The study's inverse-variance weighted estimate determined a DNR:IDA equipotent ratio of 4.1 (95% CI: 3.9–4.3). This means that approximately 4.1 mg of DNR is required to achieve the same anti-leukemic effect as 1 mg of IDA [1].

Equipotent Dosing Idarubicin Meta-analysis

Clinical Complete Remission Rates in AML: A Comparative Analysis with Idarubicin

A randomized clinical trial directly compared idarubicin (IDR) plus cytarabine (Ara-C) versus daunorubicin (DNR) plus Ara-C in 120 adult patients with newly diagnosed AML. The IDR/Ara-C arm demonstrated a significantly higher complete remission (CR) rate of 80% (48 of 60 patients) compared to 58% (35 of 60 patients) in the DNR/Ara-C arm (P = 0.005) [1].

Clinical Trial Acute Myeloid Leukemia Complete Remission

Long-Term Disease-Free Survival in AML: Daunorubicin vs. Mitoxantrone and Idarubicin in the EORTC/GIMEMA AML-10 Trial

The large EORTC/GIMEMA AML-10 trial (N=2,157) compared three anthracyclines in AML induction/consolidation. While overall complete remission rates were similar (~69%), the 5-year disease-free survival (DFS) was significantly lower in the daunorubicin arm (29%) compared to the mitoxantrone (37%) and idarubicin (37%) arms (P value not specified) [1].

Disease-Free Survival Randomized Controlled Trial AML

Daunorubicin (CAS 20830-81-3): Evidence-Based Application Scenarios for Scientific Research and Industrial Procurement


Preclinical Development of Novel Anthracycline-Based Formulations for Pediatric AML

Researchers developing liposomal or targeted nanoparticle formulations for pediatric AML should select daunorubicin as the active pharmaceutical ingredient (API) over doxorubicin or epirubicin. The IGHG guideline's 0.6:1 cardiotoxicity equivalence ratio provides a quantitative safety rationale, indicating a 40% lower cardiotoxicity risk compared to doxorubicin [Section_3, Evidence_1]. This is a critical advantage for mitigating long-term cardiac sequelae in a vulnerable patient population.

In Vitro Screening for Novel Combination Therapies in Solid Tumors

For high-throughput screening of anthracycline-based combination regimens against solid tumor cell lines, such as prostate or breast cancer, procuring daunorubicin is justified by its superior in vitro potency. The demonstrated 4-fold lower IC50 against DU-145 prostate carcinoma cells compared to doxorubicin [Section_3, Evidence_2] allows for lower drug concentrations, potentially reducing off-target toxicity in subsequent in vivo validation studies.

Design of Comparative Effectiveness Trials in AML

When designing a new clinical trial for AML induction therapy, the established equipotent dose ratio of 4.1:1 for daunorubicin versus idarubicin [Section_3, Evidence_4] is essential for accurate dose selection and cross-trial comparison. This quantitative benchmark enables researchers to properly contextualize their findings against the extensive historical data for both agents and to justify the choice of a specific comparator arm based on the desired balance of potency and toxicity.

Formulary Decisions for AML Protocols in Resource-Constrained Settings

For hospital pharmacy and therapeutics committees managing formulary in resource-limited settings, the clinical trial data showing a 58% complete remission rate for the daunorubicin/cytarabine regimen [Section_3, Evidence_5] and a 5-year disease-free survival of 29% [Section_3, Evidence_6] provide a benchmark for cost-effectiveness analysis. While alternative agents may offer higher remission rates, the well-defined efficacy of this regimen, combined with the lower cost of generic daunorubicin, may represent a prudent and evidence-supported selection for standard-risk patient cohorts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daunorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.